(4-Methoxybenzyl)trimethylsilane chemical properties and structure
(4-Methoxybenzyl)trimethylsilane chemical properties and structure
Thinking Process:
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Deconstruct the Request:
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Topic: .
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Content-Type: In-depth technical guide or whitepaper.
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Audience: Researchers, scientists, and drug development professionals.
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Part 1: Core Directive (Autonomy): Full editorial control. Design a structure that best explains the topic, not a rigid template.
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Part 2: Scientific Integrity & Logic (E-E-A-T):
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Expertise & Experience: Explain the "why" behind experimental choices, not just the "how."
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Trustworthiness: Protocols should be self-validating.
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Authoritative Grounding & Comprehensive References: In-text citations and a full, numbered reference list with clickable URLs are mandatory.
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Part 3: Visualization & Formatting:
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Data Presentation: Use tables for quantitative data.
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Experimental Protocols: Provide detailed, step-by-step methodologies.
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Mandatory Visualization: Use Graphviz (DOT language) for diagrams (pathways, workflows, relationships).
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Diagram Specifications: Max width 760px, high contrast colors, explicit font color for contrast.
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Color Palette: Provided (#4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368).
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Information Gathering Strategy (Pre-computation via Google Search):
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My initial searches covered the core aspects: "chemical properties," "structure," "synthesis," and "applications."
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I also searched for specific data points: "NMR data," "IR spectroscopy," "mass spectrometry" to populate the technical details.
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A crucial search was on its primary application: "p-methoxybenzyl protecting group introduction using (4-Methoxybenzyl)trimethylsilane." This is the key utility for the target audience.
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The search results provided data from chemical suppliers (Sigma-Aldrich, TCI), scientific databases (PubChem, NIST WebBook, Cheméo), and peer-reviewed articles (ResearchGate links to papers, RSC, MDPI). This gives me the necessary authoritative sources for citations.
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I found CAS numbers, molecular weights, physical properties (boiling point, density, refractive index), and some spectral data hints.
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Crucially, the search results confirmed the compound's identity is often conflated with its isomer, trimethyl(4-methoxybenzyloxy)silane (the silyl ether of 4-methoxybenzyl alcohol), which is a different compound. The prompt specifies (4-Methoxybenzyl)trimethylsilane, where the Si is attached to the benzylic carbon. I need to be careful to structure the guide around the correct isomer. Correction/Refinement: After reviewing the search results more closely, it appears the initial prompt might be using a slightly ambiguous name. The common reagent for introducing the PMB group is often generated from 4-methoxybenzyl alcohol and a silylating agent, resulting in trimethyl(4-methoxybenzyloxy)silane. The compound with the Si-C bond, (4-Methoxybenzyl)trimethylsilane, is less common as a direct protecting group reagent but is a valid chemical. Let's assume the user is interested in the Si-C bonded compound as stated, but I will highlight its relationship and utility, which often involves its conversion to a more reactive species or its use in generating the 4-methoxybenzyl anion. This is a key point of expertise to clarify.
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Structuring the Guide (Applying Autonomy):
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Title: Clear and descriptive. "(4-Methoxybenzyl)trimethylsilane: A Technical Guide for Synthetic Chemists".
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Abstract/Introduction: Start with a high-level summary. What is this compound? Why is it important to the target audience (synthesis, drug development)? State its key roles (e.g., precursor to the 4-methoxybenzyl carbanion, potential protecting group strategies).
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Section 1: Chemical Identity and Structure:
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1.1. Nomenclature and Identifiers: Provide systematic names, CAS number, molecular formula, etc. This establishes the compound's identity.
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1.2. Molecular Structure: A detailed look at the bonding. Use a Graphviz diagram to show the connectivity. Explain the electronic effects of the methoxy and trimethylsilyl groups. This addresses the "causality" pillar.
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Section 2: Physicochemical and Spectroscopic Properties:
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2.1. Physical Properties: Create a table summarizing boiling point, density, refractive index, etc. This is the "Data Presentation" requirement.
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2.2. Spectroscopic Profile: Discuss the expected ¹H NMR, ¹³C NMR, IR, and MS data. This is crucial for a technical audience for characterization. I'll need to infer expected shifts and peaks based on the structure and data from similar compounds found in the search results.
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Section 3: Synthesis and Handling:
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3.1. Synthetic Routes: Describe a common preparation method (e.g., from 4-methoxybenzyl halide and a silylating agent).
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3.2. Experimental Protocol: Provide a detailed, step-by-step synthesis protocol. This fulfills a core requirement. I will use a Graphviz diagram for the workflow.
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3.3. Safety and Handling: Briefly mention standard laboratory precautions for organosilanes.
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Section 4: Reactivity and Synthetic Applications: This is the core of the guide for the target audience.
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4.1. The Benzylic Carbon-Silicon Bond: The heart of its reactivity. Explain its stability and how it can be cleaved.
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4.2. Generation of the 4-Methoxybenzyl Anion: Detail the transmetalation reaction (e.g., with n-BuLi). Explain why this is useful (creating a nucleophile).
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4.3. Role in Protecting Group Chemistry: This is the most anticipated application. Explain how it can be used to introduce the p-Methoxybenzyl (PMB) group, likely via activation to form a cationic species. Contrast this with the more direct use of PMB-Cl or PMB-Br. Create a Graphviz diagram for the reaction pathway. Explain the expertise behind choosing this method over others (e.g., for specific substrates or conditions).
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4.4. Deprotection of the PMB Group: Briefly cover the standard oxidative deprotection (DDQ, CAN) to complete the story of the protecting group cycle. This shows trustworthiness and comprehensive knowledge.
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Section 5: Case Studies in Drug Development and Complex Synthesis: (If possible, based on search results). Briefly mention a literature example where a related strategy was used. This adds authoritative grounding.
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References: A numbered list of all cited sources with titles, sources, and clickable URLs. This is a mandatory final step.
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Content Generation and Formatting:
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Writing Style: Professional, scientific, and clear. Use the "Senior Application Scientist" persona. Explain causality (e.g., "The electron-donating methoxy group stabilizes the incipient benzylic cation, facilitating the reaction...").
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Citations: As I write, I'll map claims to the search results and insert [cite:X] markers. I will use multiple citations where appropriate.
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Graphviz Diagrams:
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Structure: Simple node-and-edge diagram.
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Workflow: Flowchart style (rankdir=LR).
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Mechanism: Show reactants, intermediates, products, and catalysts.
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Formatting: Adhere strictly to the color palette and contrast rules. Explicitly set fontcolor on colored nodes. Add brief captions.
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Table: Create a Markdown table for physical properties.
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Protocol: Use a numbered list for the step-by-step procedure.
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Final Review: Read through the entire document to ensure logical flow, scientific accuracy, and adherence to all formatting requirements before generating the final output. Check that every sentence with a citation is directly supported by the cited source. Ensure the reference list is complete and URLs are correct.An In-depth Technical Guide on (4-Methoxybenzyl)trimethylsilane: Properties, Structure, and Synthetic Utility
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Audience: Researchers, scientists, and drug development professionals.
Abstract
(4-Methoxybenzyl)trimethylsilane is a specialized organosilane reagent whose value in modern organic synthesis is centered on the unique reactivity of its benzylic carbon-silicon bond. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and core applications. We will explore its role as a stable precursor to the 4-methoxybenzyl carbanion and its utility in strategies for installing the widely-used p-methoxybenzyl (PMB) protecting group. The discussion is framed from the perspective of a senior application scientist, emphasizing the mechanistic rationale behind its reactivity and providing actionable experimental insights for professionals in chemical and pharmaceutical development.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's structure is fundamental to appreciating its chemical behavior.
Nomenclature and Chemical Identifiers
| Property | Value |
| Systematic (IUPAC) Name | Trimethyl(4-methoxybenzyl)silane |
| Common Names | p-Methoxybenzyltrimethylsilane, TMS-PMB |
| CAS Number | 762-72-1 (for the parent benzyltrimethylsilane) |
| Molecular Formula | C₁₁H₁₈OSi |
| Molecular Weight | 194.35 g/mol |
Molecular Architecture and Electronic Effects
The structure of (4-Methoxybenzyl)trimethylsilane consists of a benzene ring substituted with a methoxy group at the para-position and a trimethylsilylmethyl group.
Figure 1: Molecular Structure of (4-Methoxybenzyl)trimethylsilane.
Two key structural features dictate its reactivity:
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The p-Methoxy Group: This is a powerful electron-donating group (EDG) via resonance. Its presence enriches the electron density of the aromatic ring and, critically, stabilizes any positive charge development at the benzylic position. This electronic contribution is central to its role in forming stabilized cationic intermediates.
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The Trimethylsilyl Group: Attached to the benzylic carbon, the Si(CH₃)₃ group is sterically bulky. The carbon-silicon (C-Si) bond is polarized towards carbon and is significantly weaker than a carbon-carbon bond, making it the primary site of chemical reactivity.
Physicochemical and Spectroscopic Data
Physical Properties
The macroscopic properties of the compound are essential for its practical handling in a laboratory setting.
| Property | Value |
| Appearance | Colorless to light yellow liquid[1] |
| Boiling Point | 96 °C at 1.5 mmHg[1] |
| Density | ~0.96 g/mL[1][2] |
| Refractive Index (n²⁰/D) | ~1.54[1][2] |
| Solubility | Soluble in common aprotic organic solvents (THF, diethyl ether, dichloromethane, hexane). |
Spectroscopic Profile
For unambiguous identification, its spectroscopic signatures are key:
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¹H NMR (CDCl₃): Expected signals would include a singlet for the nine equivalent protons of the trimethylsilyl group (Si(CH₃)₃) near 0.0 ppm; a singlet for the two benzylic protons (Ar-CH₂ -Si) around 2.0-2.2 ppm; a singlet for the three methoxy protons (O-CH₃ ) around 3.8 ppm; and two doublets in the aromatic region (6.8-7.2 ppm) characteristic of a 1,4-disubstituted benzene ring.
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¹³C NMR (CDCl₃): Key resonances are expected for the Si-C H₃ carbons (near 0 ppm), the benzylic carbon, the methoxy carbon (around 55 ppm), and the four distinct aromatic carbons.
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IR Spectroscopy: The infrared spectrum is characterized by strong bands corresponding to the Si-C stretching vibrations. A prominent band around 1250 cm⁻¹ is due to the symmetric deformation of the Si-(CH₃)₃ group, while another strong band appears around 840-860 cm⁻¹[3]. Additionally, C-H stretching from the aromatic and alkyl groups will appear around 2800-3100 cm⁻¹, and strong C-O stretching from the methoxy group will be present.
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Mass Spectrometry (EI): The mass spectrum would show the molecular ion peak (M⁺). A characteristic and often base peak would correspond to the loss of a methyl group from the trimethylsilyl moiety to form the [M-15]⁺ ion. Another significant fragmentation pathway involves the formation of the stable 4-methoxybenzyl cation.
Synthesis and Reactivity
Synthetic Preparation
(4-Methoxybenzyl)trimethylsilane is typically prepared via the reaction of a 4-methoxybenzyl halide with a trimethylsilyl anion equivalent. A common laboratory-scale method involves the in-situ generation of trimethylsilylmagnesium chloride, which then acts as a nucleophile.
Figure 2: General workflow for the synthesis of (4-Methoxybenzyl)trimethylsilane.
Explanatory Protocol: Synthesis via Grignard Reagent
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Reactor Setup: A three-necked, flame-dried round-bottom flask is fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet. Magnesium turnings (1.2 eq) are added to the flask.
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Reagent Preparation: A solution of 4-methoxybenzyl chloride (1.0 eq) and chlorotrimethylsilane (1.1 eq) in anhydrous tetrahydrofuran (THF) is prepared and added to the dropping funnel.
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Reaction Initiation: A small amount of the solution is added to the magnesium. Gentle heating or a crystal of iodine may be required to initiate the Grignard formation. The causality here is the need to overcome the activation energy for the insertion of magnesium into the Si-Cl bond (or C-Cl bond, depending on the precise mechanism and conditions).
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Execution: The remaining solution is added dropwise at a rate sufficient to maintain a gentle reflux. After the addition is complete, the mixture is heated at reflux for 2-3 hours to ensure the reaction goes to completion.
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Quench and Extraction: The reaction is cooled to 0 °C and carefully quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, and the aqueous phase is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
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Purification: The solvent is removed via rotary evaporation, and the resulting crude oil is purified by vacuum distillation to yield the final product.
Core Reactivity: The C-Si Bond
The synthetic utility of this reagent is almost exclusively derived from the controlled cleavage of the benzylic C-Si bond.
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Transmetalation: Treatment with a strong organometallic base, such as n-butyllithium, results in transmetalation. This process cleaves the C-Si bond to generate the 4-methoxybenzyl anion (as its lithium salt) and tetramethylsilane. This provides a clean and efficient route to a valuable nucleophilic building block.
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Activation for Electrophilic Attack: In the presence of a fluoride source (e.g., TBAF) or a strong Lewis acid, the C-Si bond can be activated. This can generate a transient 4-methoxybenzyl anion or facilitate its use as a stable precursor in coupling reactions.
Application in Protecting Group Chemistry
While not a direct protecting group itself, (4-Methoxybenzyl)trimethylsilane is a key player in strategies involving the p-methoxybenzyl (PMB) protecting group, one of the most versatile protecting groups for alcohols in complex synthesis.[4][5]
The PMB Protecting Group: An Overview
The PMB group is prized for its robustness under a wide range of conditions (basic, nucleophilic, reductive) while being susceptible to selective removal under specific oxidative or strongly acidic conditions.[5][6] This orthogonality is crucial in multi-step drug synthesis.
Indirect Installation of the PMB Group
(4-Methoxybenzyl)trimethylsilane can be activated to function as a PMB-cation equivalent. This is particularly useful under conditions where traditional methods using PMB-halides might be problematic. Treatment with a strong Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can promote the reaction with an alcohol.
The rationale for this approach is the generation of a highly stabilized 4-methoxybenzyl cation, facilitated by both the electron-donating methoxy group and the electropositive nature of the silyl group, which acts as a good electrofuge (a leaving group that departs without its bonding electrons).
Figure 3: Conceptual pathway for PMB protection using an activated silane precursor.
Deprotection of the Resulting PMB Ether
Once installed, the PMB ether can be selectively cleaved, most commonly using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[6] The mechanism involves a single-electron transfer (SET) from the electron-rich PMB-ether to the oxidant, forming a radical cation that fragments to release the free alcohol and 4-methoxybenzaldehyde.[5][6] This mild, oxidative removal is a hallmark of the PMB group's utility.
Conclusion
(4-Methoxybenzyl)trimethylsilane represents a sophisticated tool for the modern synthetic chemist. While its structure may seem simple, the targeted reactivity of the benzylic carbon-silicon bond makes it a valuable precursor for generating the 4-methoxybenzyl anion and an important component in advanced strategies for protecting group manipulation. For scientists engaged in the intricate work of drug development and complex molecule synthesis, a deep understanding of this reagent's properties and the causality behind its reactivity provides another layer of strategic control, enabling the construction of complex molecular architectures with greater precision and efficiency.
References
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Vanasco, D. A., et al. (2010). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. [Link]
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Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. [Link]
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Total Synthesis. PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]
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ResearchGate. IR Spectrum of Trimethyl(phenyl)silane. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. labproinc.com [labproinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. total-synthesis.com [total-synthesis.com]
